
N-(3-chloro-2-methylphenyl)quinoxaline-2-carboxamide
Übersicht
Beschreibung
4i is a chemical compound with the molecular formula C16H12ClN3O. It is a member of the quinoxaline family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4i typically involves the condensation of 3-chloro-2-methylaniline with quinoxaline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4i undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
The compound "4i" demonstrates anticancer activity, and also has applications relating to leadership.
Scientific Research Applications
-
Anticancer Activity Several studies indicate that compound 4i exhibits significant cytotoxic and antiproliferative activity against various cancer cell lines .
- Against MCF-7 cells, 4i showed a potent cytotoxic effect with an IC50 value of 1.841 μM, which is more effective than the reference drug, Staurosporine (IC50 value of 8.029 μM) .
- 4i also demonstrated potent antiproliferative activity against the A549 cell line, stronger than the reference drug .
- Additionally, 4i displays effective cytotoxic activity against Caco2 cells, surpassing the standard .
- Safety profiles of 4i towards human normal cells demonstrated marked safety, suggesting that this compound is more selective toward cancerous cells, with selectivity index values of IS 16.03, relative to the standard drug with IS 4.34 .
- In studies on the cell cycle of MCF-7 cells, treatment with compound 4i resulted in a slight increase in the percentage of cells in the S phase and a significant reduction in the percentage of the cell population in the G2/M phase .
Applications in Leadership
Wirkmechanismus
The mechanism of action of 4i involves its interaction with molecular targets such as the 5-HT3 receptor. As a 5-HT3 receptor antagonist, it inhibits the receptor’s activity, which can modulate the serotonergic system. This modulation is believed to contribute to its antidepressant and anti-anxiety effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Carbadox: Used in veterinary medicine as a growth promoter and antibiotic.
Uniqueness
4i is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a 5-HT3 receptor antagonist sets it apart from other quinoxaline derivatives, making it a valuable compound for research in mood disorders .
Biologische Aktivität
Compound “4i” has garnered attention in recent years for its promising biological activities, particularly in the field of cancer research. This article will explore the biological activity of 4i, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and case studies.
Cytotoxicity and Apoptosis Induction
Research indicates that compound 4i exhibits significant cytotoxic effects against various cancer cell lines. In a study focusing on its action against MCF-7 breast cancer cells, 4i was shown to induce apoptosis through mitochondrial pathways. This was evidenced by an increase in the Bax/Bcl-2 ratio, which is crucial for apoptosis regulation. The compound also elevated levels of caspase 9, a key initiator of the intrinsic apoptotic pathway .
Cell Cycle Arrest
Further investigations demonstrated that 4i causes cell cycle arrest at the G2/M phase in MCF-7 cells. This arrest is critical as it halts cell proliferation and can lead to programmed cell death. The study found statistically significant differences (p < 0.05) when comparing treated cells to controls, confirming the compound's efficacy in disrupting normal cell cycle progression .
In Vivo Studies
Biodistribution and Targeting Ability
In vivo studies using a sarcoma-bearing mouse model revealed that radioiodinated 4i effectively targets tumor tissues. The biodistribution studies indicated a high target/non-target ratio, with a maximum value of 3.69 at 1.5 hours post-injection, suggesting that 4i has a strong affinity for cancerous tissues while minimizing accumulation in non-target organs .
Data Summary
The following table summarizes key findings from various studies on the biological activity of compound 4i:
Study | Cell Line | IC50 (µg/mL) | Mechanism | Notes |
---|---|---|---|---|
Study A | MCF-7 | 5.36 | Apoptosis | Induces G2/M arrest |
Study B | HepG2 | 49.40 | Apoptosis | Increased Bax/Bcl-2 ratio |
Study C | Hela | Not specified | Cell cycle arrest | Blockade observed via Western blot assays |
Case Studies
Case Study: Efficacy Against MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of compound 4i (0 µM, 5 µM, and 10 µM). The results indicated a dose-dependent increase in cytotoxicity, with significant growth inhibition observed at higher concentrations. Flow cytometry analysis confirmed that treatment with 10 µM of 4i led to a notable increase in apoptotic cells compared to untreated controls .
Case Study: In Vivo Tumor Targeting
An in vivo study demonstrated the biodistribution of radioiodinated compound 4i in sarcoma-bearing mice. The results showed a preferential accumulation of the compound in tumor tissues over normal muscle tissues at all measured time points, supporting its potential as a targeted therapeutic agent .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-10-11(17)5-4-8-12(10)20-16(21)15-9-18-13-6-2-3-7-14(13)19-15/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBFCFFUQXLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.